![molecular formula C13H12BrNO B2770736 7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one CAS No. 443662-39-3](/img/structure/B2770736.png)
7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one
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Overview
Description
7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one is a chemical compound with the molecular formula C13H12BrNO and a molecular weight of 278.15 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to a tetrahydroacridinone core . The InChI code for this compound is 1S/C13H12BrNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h5-7H,1-4H2,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 278.14 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Chemical Synthesis and Modifications
7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one and related acridine derivatives have been a focal point in chemical synthesis studies. For instance, research by Reisch et al. (1984) explored halogenation reactions to synthesize acronycine, a significant natural product, using similar compounds. This demonstrates the utility of acridine derivatives in complex organic synthesis processes (Reisch, Mester, & Aly, 1984).
Crystal Structure Analysis
The crystal structure and intermolecular interactions of acridine derivatives, including 7-Bromo-acridine compounds, have been extensively analyzed. Wera et al. (2016) conducted a detailed study on the molecular packing in crystals of acridine derivatives, highlighting the importance of understanding these interactions in designing new compounds with specific properties (Wera, Storoniak, Serdiuk, & Zadykowicz, 2016).
Antitumor Properties
Several studies have indicated the potential antitumor properties of acridine derivatives. Sugaya et al. (1994) synthesized 7-substituted 6H-pyrazolo[4,5,1-de]acridin-6-ones, showing DNA intercalating ability and antiproliferative activity, suggesting their use as antitumor agents (Sugaya, Mimura, Shida, Osawa, Matsukuma, Ikeda, Akinaga, Morimoto, Ashizawa, & Okabe, 1994).
DNA Interaction Studies
The interaction of acridone-based derivatives with DNA has been a subject of interest, given their potential therapeutic applications. Thimmaiah et al. (2015) conducted studies on N10-alkylated 2-bromoacridones, revealing their strong binding to DNA. This underscores the significance of such compounds in developing new therapeutics that target DNA (Thimmaiah, Ugarkar, Martis, Shaikh, Coutinho, & Yergeri, 2015).
Antimicrobial and Antiparasitic Effects
Acridine derivatives have also been explored for their antimicrobial and antiparasitic properties. For example, Di Giorgio et al. (2003) investigated 9-Chloro and 9-amino-2-methoxyacridines for their antiproliferative properties against Leishmania infantum, an important area in the development of new antiparasitic drugs (Di Giorgio, Delmas, Filloux, Robin, Seferian, Azas, Gasquet, Costa, Timon-David, & Galy, 2003).
Safety and Hazards
properties
IUPAC Name |
7-bromo-2,3,4,10-tetrahydro-1H-acridin-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h5-7H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNGWEJDWSSTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=C(N2)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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